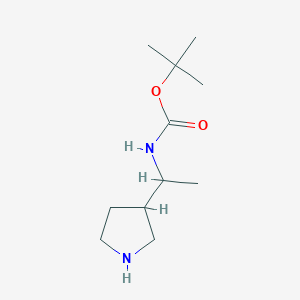
3-(1-(Boc-氨基)乙基)-吡咯烷
描述
3-(1-(Boc-amino)ethyl)-pyrrolidine is a compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
科学研究应用
3-(1-(Boc-amino)ethyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
It’s known that boc-protected amines, like this compound, are commonly used in organic synthesis . They are often involved in reactions such as the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Boc group in 3-(1-(Boc-amino)ethyl)-pyrrolidine serves as a protective group for the amino function . This protection is crucial in multifunctional target synthesis where amino functions often occur . The Boc group can be cleaved by mild acidolysis, making it a versatile tool in organic synthesis .
Biochemical Pathways
In the context of Suzuki–Miyaura coupling, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The boc group is known for its stability under various conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The result of the action of 3-(1-(Boc-amino)ethyl)-pyrrolidine largely depends on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action of 3-(1-(Boc-amino)ethyl)-pyrrolidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the cleavage of the Boc group can be achieved by mild acidolysis , suggesting that the compound’s action can be influenced by the pH of the environment.
生化分析
Biochemical Properties
3-(1-(Boc-amino)ethyl)-pyrrolidine plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and amino acid protection. The Boc group provides stability to the amino group, preventing it from participating in side reactions. This compound interacts with enzymes such as proteases and peptidases, which can cleave the Boc group under specific conditions, thereby releasing the free amino group. Additionally, it may interact with other biomolecules like nucleophiles and electrophiles, facilitating various synthetic transformations .
Cellular Effects
The effects of 3-(1-(Boc-amino)ethyl)-pyrrolidine on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the availability of free amino groups, which are essential for protein synthesis and function. This compound may also affect gene expression by altering the activity of transcription factors that rely on amino group modifications. Furthermore, it can impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 3-(1-(Boc-amino)ethyl)-pyrrolidine exerts its effects through several mechanisms. The Boc group can be cleaved by acidic conditions or specific enzymes, releasing the free amino group, which can then participate in various biochemical reactions. This compound may also inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with DNA or RNA-binding proteins, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-(Boc-amino)ethyl)-pyrrolidine can change over time due to its stability and degradation properties. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, leading to the release of the free amino group. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where it may influence cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-(1-(Boc-amino)ethyl)-pyrrolidine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
3-(1-(Boc-amino)ethyl)-pyrrolidine is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which can cleave the Boc group and release the free amino group. This compound may also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(1-(Boc-amino)ethyl)-pyrrolidine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and function, potentially leading to targeted effects in specific tissues or organs .
Subcellular Localization
The subcellular localization of 3-(1-(Boc-amino)ethyl)-pyrrolidine is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Boc-amino)ethyl)-pyrrolidine typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of Boc-protected amines often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete conversion and minimal side products .
化学反应分析
Types of Reactions
3-(1-(Boc-amino)ethyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
3-(1-(Cbz-amino)ethyl)-pyrrolidine: Features a carbobenzyloxy (Cbz) protected amino group.
3-(1-(Fmoc-amino)ethyl)-pyrrolidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.
Uniqueness
3-(1-(Boc-amino)ethyl)-pyrrolidine is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it a preferred choice for protecting amines in various synthetic applications .
属性
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZGKGDCUOVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555891 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107258-90-2 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
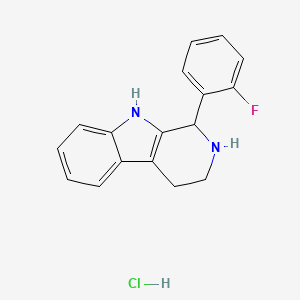

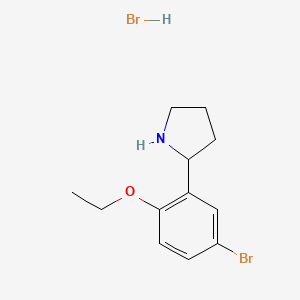
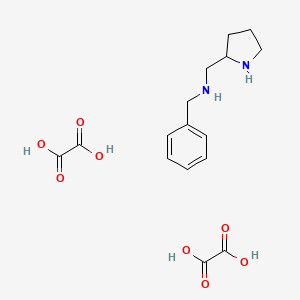
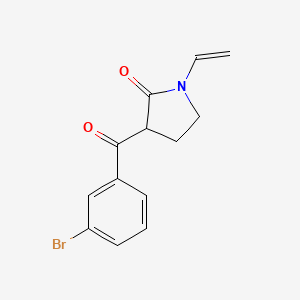
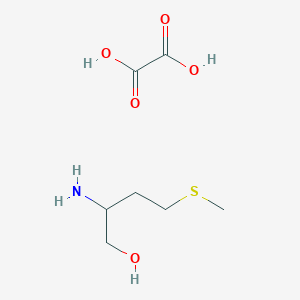
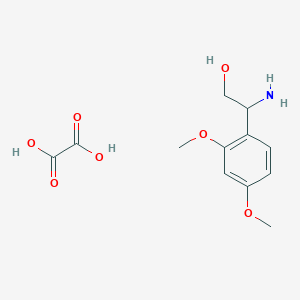
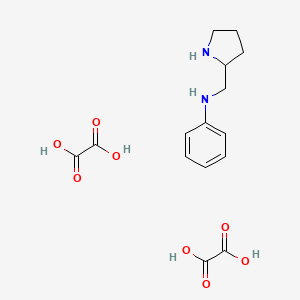

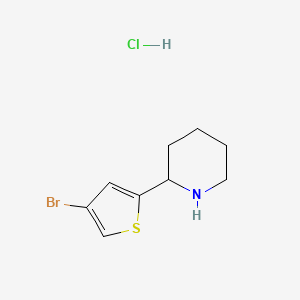
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
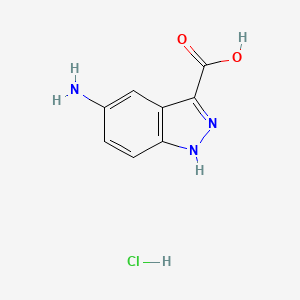

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)
